3-(2-Fluoro-6-methoxyphenyl)-2-oxopropanoic acid
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Overview
Description
3-(2-Fluoro-6-methoxyphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a keto group on the propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-6-methoxyphenyl)-2-oxopropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-6-methoxyphenylboronic acid.
Reaction with Acetyl Chloride: The boronic acid is reacted with acetyl chloride in the presence of a palladium catalyst to form the desired product.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-6-methoxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2-Fluoro-6-methoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-6-methoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The keto group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-methoxyphenylboronic acid
- 2-Fluoro-6-methoxybenzeneboronic acid
Uniqueness
3-(2-Fluoro-6-methoxyphenyl)-2-oxopropanoic acid is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, along with a keto group on the propanoic acid chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9FO4 |
---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
3-(2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9FO4/c1-15-9-4-2-3-7(11)6(9)5-8(12)10(13)14/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
FMJNKVNHZOKNIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)F)CC(=O)C(=O)O |
Origin of Product |
United States |
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